Cas no 2680611-34-9 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid is a protected amino acid derivative featuring a 7-methylbenzofuran side chain and an Fmoc-protected α-amino group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group, enabling selective deprotection under mild basic conditions. The benzofuran moiety contributes unique structural and electronic properties, making it valuable for designing peptides with enhanced stability or specific binding characteristics. Its high purity and well-defined reactivity profile ensure reliable performance in peptide coupling reactions. This derivative is particularly useful in medicinal chemistry and bioconjugation applications where tailored peptide modifications are required.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid structure
2680611-34-9 structure
商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
CAS番号:2680611-34-9
MF:C27H23NO5
メガワット:441.475227594376
CID:5620976
PubChem ID:165922354

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
    • EN300-28304311
    • 2680611-34-9
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
    • インチ: 1S/C27H23NO5/c1-16-7-6-12-18-17(14-32-25(16)18)13-24(26(29)30)28-27(31)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24H,13,15H2,1H3,(H,28,31)(H,29,30)
    • InChIKey: DTZXXTNLCRBTKE-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)O)CC1=COC2C(C)=CC=CC1=2)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 441.15762283g/mol
  • どういたいしつりょう: 441.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 88.8Ų

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28304311-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
0.25g
$2297.0 2023-09-07
Enamine
EN300-28304311-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
2.5g
$4892.0 2023-09-07
Enamine
EN300-28304311-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
0.1g
$2197.0 2023-09-07
Enamine
EN300-28304311-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
0.5g
$2396.0 2023-09-07
Enamine
EN300-28304311-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
1g
$0.0 2023-05-24
Enamine
EN300-28304311-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
0.05g
$2097.0 2023-09-07
Enamine
EN300-28304311-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
5g
$7238.0 2023-09-07
Enamine
EN300-28304311-1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
1g
$2496.0 2023-09-07
Enamine
EN300-28304311-10g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid
2680611-34-9
10g
$10732.0 2023-09-07

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid 関連文献

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acidに関する追加情報

Research Brief on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid (CAS: 2680611-34-9)

In recent years, the compound 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid (CAS: 2680611-34-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran and fluorenylmethoxycarbonyl (Fmoc) groups, has shown promising potential in various applications, including drug development and peptide synthesis. The following brief provides an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

The synthesis of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid involves a multi-step process, typically starting with the protection of the amino group using Fmoc chloride, followed by coupling with 7-methyl-1-benzofuran-3-ylpropanoic acid. Recent studies have optimized this process to improve yield and purity, making it more feasible for large-scale production. The compound's structural features, including the benzofuran moiety, are believed to contribute to its biological activity, particularly in modulating protein-protein interactions and enzyme inhibition.

One of the most notable findings in recent research is the compound's potential as a building block in peptide synthesis. The Fmoc group serves as a protective group for amines, which is crucial in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that this compound can be efficiently incorporated into peptide chains, offering advantages such as improved solubility and reduced side reactions. Additionally, its benzofuran moiety may enhance the stability and bioavailability of the resulting peptides, making it a valuable tool in the development of peptide-based therapeutics.

Beyond its role in peptide synthesis, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid has also been investigated for its potential therapeutic applications. Preliminary studies suggest that the compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, it has shown promise in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, which is often targeted in anti-inflammatory drug development. These findings open new avenues for the compound's use in designing novel anti-inflammatory agents.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid (CAS: 2680611-34-9) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its applications in peptide synthesis and potential therapeutic uses underscore its importance in ongoing scientific investigations. Future research should focus on further elucidating its biological mechanisms and exploring its efficacy in preclinical models to fully realize its potential in drug development.

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